
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine
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Overview
Description
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . This method provides a high yield of the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)pyrimidine: Lacks the cyclobutyl group, resulting in different chemical and biological properties.
Pyrimido[1,2-a]benzimidazoles: Contains a fused benzimidazole ring, offering distinct pharmacological activities.
Uniqueness
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is unique due to the presence of both a cyclobutyl group and a piperazine moiety, which confer specific steric and electronic properties. These features can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine core substituted with a cyclobutyl group and a piperazine moiety. This unique structure may contribute to its diverse biological activities, including effects on various biological pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds in the pyrimidine class have been shown to inhibit receptor tyrosine kinases (RTKs), including epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation and survival .
- Antioxidant Activity : Pyrimidine derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects against various diseases .
- Antimicrobial Properties : The presence of the piperazine ring is known to enhance the antimicrobial activity of pyrimidine derivatives against a range of pathogens .
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 9.46 |
Similar Pyrimidine Derivative | A549 | 12.38 |
Similar Pyrimidine Derivative | H1975 | 8.12 |
These results suggest that this compound could be further explored for its anticancer potential.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. In vitro studies have shown that related pyrimidines possess significant antibacterial activity against Gram-positive and Gram-negative bacteria:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Similar Pyrimidine Derivative | Escherichia coli | 20 |
These findings highlight the potential for developing new antimicrobial agents based on this compound.
Study on Anticancer Properties
A study investigating the effects of various pyrimidine derivatives on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity. The research indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperazine-substituted pyrimidines. The results showed that these compounds effectively inhibited bacterial growth, suggesting their potential as new antibiotic agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the piperazinyl-pyrimidine core in 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine?
- Methodological Answer : The piperazinyl-pyrimidine scaffold can be synthesized via nucleophilic aromatic substitution, where piperazine reacts with a halogenated pyrimidine precursor. For example, tert-butyl-protected piperazine derivatives (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate) can enhance regioselectivity and reduce side reactions . Post-synthesis, deprotection under acidic conditions yields the free piperazinyl group. One-pot methods using microwave-assisted heating or catalytic systems (e.g., Pd-mediated coupling) may improve efficiency .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm cyclobutyl and piperazinyl substituent positions. Aromatic protons in pyrimidine typically appear at δ 8.0–9.0 ppm, while cyclobutyl protons resonate as multiplet signals between δ 2.0–3.5 ppm .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry validate purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z ~245) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for cyclobutyl conformation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for aerosol prevention .
- Waste Disposal : Segregate organic waste containing pyrimidine derivatives and neutralize acidic byproducts before disposal .
- Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and treat contaminated surfaces with ethanol/water mixtures .
Advanced Research Questions
Q. How can molecular docking studies optimize the design of this compound derivatives for target enzyme inhibition?
- Methodological Answer :
- Target Preparation : Retrieve enzyme structures (e.g., acetylcholinesterase) from PDB, remove water molecules, and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel and assign Gasteiger charges.
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Prioritize derivatives with hydrogen bonds to catalytic triads (e.g., Ser203 in AChE) and favorable ΔG values (< -8 kcal/mol) . Validate with MD simulations to assess binding stability over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Assay Standardization : Use cell lines with consistent passage numbers (e.g., HEK293 or SH-SY5Y) and normalize activity to positive controls (e.g., donepezil for AChE inhibition) .
- Orthogonal Validation : Combine enzyme inhibition assays with cellular viability (MTT assay) and ADMET profiling (e.g., cytochrome P450 inhibition) to exclude off-target effects .
- Meta-Analysis : Apply QSAR models to correlate substituent electronegativity (e.g., cyclobutyl vs. phenyl groups) with activity trends .
Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Salt Formation : Convert the free base to hydrochloride salts via HCl gas bubbling in dichloromethane, enhancing aqueous solubility (>5 mg/mL) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to increase lipophilicity (LogP ~2.5) and BBB penetration .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation half-life in rodent models .
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
5-cyclobutyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C12H18N4/c1-2-10(3-1)11-8-14-12(15-9-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2 |
InChI Key |
CEMZVUCSPMVAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN=C(N=C2)N3CCNCC3 |
Origin of Product |
United States |
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